molecular formula C19H20ClN5O3 B2522130 8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876672-75-2

8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2522130
CAS No.: 876672-75-2
M. Wt: 401.85
InChI Key: JPICIPXFONGNBP-UHFFFAOYSA-N
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Description

8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetically designed small molecule provided for research and development purposes. This compound features a complex molecular architecture based on an imidazo[2,1-f]purine-dione core, a scaffold of high interest in medicinal chemistry due to its structural similarity to purine bases, which are fundamental building blocks in biological systems. The core structure is further functionalized with a 2-chlorophenyl group and a 3-hydroxypropyl chain, modifications that are often employed to fine-tune the molecule's physicochemical properties, bioavailability, and interaction with biological targets. The imidazole ring is a privileged structure in drug discovery, known to contribute to a wide range of biological activities. Researchers investigate such complex heterocyclic compounds for their potential to modulate various enzymatic pathways and cellular processes. This specific reagent is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to explore new chemical space and identify novel bioactive compounds. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)9-6-10-26)21-18(25)24(11)14-8-5-4-7-13(14)20/h4-5,7-8,26H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPICIPXFONGNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine and has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H18ClN5O2
  • Molecular Weight : 319.79 g/mol

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential antidepressant properties of this compound. A study indicated that derivatives of imidazo[2,1-f]purine exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7) and moderate inhibition of phosphodiesterases (PDE4B and PDE10A), suggesting their role in mood regulation and anxiety relief .

Key Findings:

  • Serotonin Receptor Affinity : The compound demonstrated notable binding to serotonin receptors, which are critical in mood regulation.
  • Phosphodiesterase Inhibition : Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), potentially enhancing mood and reducing anxiety.

Cytotoxicity and Antitumor Activity

The compound's derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies reported that certain derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating effective growth inhibition .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : By acting on serotonin receptors, it influences neurotransmitter levels.
  • Enzyme Inhibition : The inhibition of phosphodiesterases affects intracellular signaling pathways related to mood and anxiety.
  • Cell Cycle Interference : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.

Study 1: Antidepressant Activity

In a controlled animal study using the forced swim test (FST), a selected derivative of the compound exhibited significant antidepressant-like effects when administered at a dose of 2.5 mg/kg. The results were compared to the standard anxiolytic drug diazepam, showing superior efficacy in reducing immobility time in the test subjects .

Study 2: Antitumor Activity

Another study assessed the cytotoxic effects of various derivatives on the MCF-7 and NCI-H460 cell lines. The most potent derivative showed an IC50 value of 12 µM against MCF-7 cells, indicating promising potential for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntidepressantHigh
AnxiolyticModerate
Cytotoxicity (MCF-7)IC50 = 12 µM
Cytotoxicity (NCI-H460)IC50 = 15 µM

Table 2: Structure-Activity Relationship (SAR)

Derivative StructureActivity TypeIC50 Value
8-(2-chlorophenyl)-3-(3-hydroxypropyl)...Antidepressant2.5 mg/kg
8-(substituted phenyl)-3-(hydroxypropyl)...Cytotoxicity (MCF-7)12 µM
8-(substituted phenyl)-3-(hydroxypropyl)...Cytotoxicity (NCI-H460)15 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with structurally related analogs from the evidence:

Compound Key Substituents Molecular Formula Molecular Weight Noted Biological Activity Reference
Target Compound 8-(2-chlorophenyl), 3-(3-hydroxypropyl), 1,6,7-trimethyl Likely C₂₁H₂₂ClN₅O₃* ~427.9* Inferred: Potential PDE4B/PDE10A inhibition or adenosine receptor antagonism (based on analogs)
8-{2-[(3-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(3-chlorophenylaminoethyl), 1,3,6,7-tetramethyl C₁₉H₂₁ClN₆O₂ 400.867 Unknown activity; structural similarity suggests adenosine receptor interaction
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl analog (CAS 923229-49-6) 8-(3-chloro-4-methoxyphenylaminopropyl), 1,3,7-trimethyl C₂₂H₂₅ClN₆O₃ 456.9 Unknown activity; methoxy group may enhance membrane permeability
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1,3-dimethyl C₂₇H₃₂N₆O₄ 504.6 High 5-HT₁A and D₂ receptor affinity; PDE4B1 inhibition
8-(2-(3-Fluorophenoxy)ethyl)-1,3-dimethyltetrahydropyrazino[2,1-f]purinedione (Compound 48) 8-(3-fluorophenoxyethyl), 1,3-dimethyl C₁₉H₂₁FN₄O₃ 372.4 Water-soluble adenosine receptor antagonist

Key Structural and Functional Insights:

Substitution at Position 8: The 2-chlorophenyl group in the target compound differs from 3-chlorophenylaminoethyl () and 3-chloro-4-methoxyphenylaminopropyl (). The position of the chlorine atom (ortho vs. para/meta) and the presence of amino or methoxy groups influence electronic properties and receptor selectivity .

Hydroxypropyl vs. Alkyl/Amino Chains: The 3-hydroxypropyl substituent in the target compound introduces a polar moiety absent in methyl- or methoxy-substituted analogs. This could improve aqueous solubility, a critical factor for oral bioavailability .

Methyl Group Positioning :

  • The 1,6,7-trimethyl pattern in the target contrasts with 1,3,6,7-tetramethyl () and 1,3,7-trimethyl (). Methyl groups at positions 6 and 7 may reduce metabolic oxidation, enhancing stability .

Biological Activity Trends: Compound 5 () demonstrates that dihydroisoquinolinylbutyl substituents enhance 5-HT₁A/D₂ receptor binding. The target’s hydroxypropyl group may favor PDE inhibition over receptor binding due to reduced steric bulk . Fluorophenoxyethyl derivatives () exhibit adenosine receptor antagonism, suggesting that the target’s chlorophenyl group could similarly modulate adenosine pathways .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via alkylation or coupling reactions, followed by column chromatography. The hydroxypropyl group in the target may require protective group strategies during synthesis .
  • Pharmacokinetic Predictions : The hydroxypropyl substituent likely increases water solubility (cLogP ~2.5*), balancing the lipophilic 2-chlorophenyl group. This contrasts with more lipophilic analogs like CAS 923229-49-6 (predicted cLogP ~3.1) .
  • Therapeutic Potential: While direct data are lacking, the structural similarities to PDE4B inhibitors () and adenosine antagonists () suggest applications in neurodegenerative or inflammatory diseases .

Q & A

(Basic) What are the recommended synthetic routes for 8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the imidazo[2,1-f]purine core. Key steps include:

  • Step 1: Alkylation of the purine nitrogen using 3-hydroxypropyl halides under basic conditions (e.g., NaH in DMF at 0–5°C).
  • Step 2: Introduction of the 2-chlorophenyl group via Suzuki-Miyaura coupling, requiring Pd(PPh₃)₄ as a catalyst and a boronic acid derivative in a THF/H₂O solvent system .
  • Step 3: Methylation at the 1,6,7 positions using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

(Basic) How can the compound’s structure be unambiguously confirmed?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d6) to assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 415.18) and fragmentation patterns .
  • X-ray Crystallography: Resolve 3D conformation, particularly the orientation of the 2-chlorophenyl group relative to the purine core .

(Basic) What solubility and formulation challenges are associated with this compound?

Methodological Answer:
The 3-hydroxypropyl group enhances water solubility (≈2.5 mg/mL in PBS at pH 7.4), but the hydrophobic 2-chlorophenyl moiety limits bioavailability. Strategies include:

  • Co-solvent Systems: Use DMSO/PBS (10:90 v/v) for in vitro assays .
  • Liposomal Encapsulation: For in vivo studies, employ phosphatidylcholine-based liposomes to improve plasma stability .
PropertyValueReference
LogP (Predicted)2.8
Aqueous Solubility2.5 mg/mL (pH 7.4)

(Advanced) How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:
Key optimization parameters:

  • Catalyst Loading: Reduce Pd(PPh₃)₄ to 2 mol% in Suzuki coupling while maintaining 85% yield via microwave-assisted heating (80°C, 30 min) .
  • Continuous Flow Chemistry: Implement microreactors for methylation steps to enhance mixing and reduce side reactions (e.g., over-methylation) .
  • Purification: Replace column chromatography with countercurrent chromatography (ethyl acetate/water) for higher throughput .

(Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions. Mitigate by:

  • Standardized Assays: Use identical cell lines (e.g., HEK293 for adenosine receptor binding) and control for serum interference .
  • Metabolite Screening: Employ LC-MS/MS to identify degradation products (e.g., hydroxylation at the chlorophenyl group) that may alter activity .
  • Comparative SAR: Test structural analogs (e.g., 8-(4-fluorophenyl) derivatives) to isolate substituent-specific effects .

(Advanced) What experimental approaches elucidate its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies: Measure IC₅₀ under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition (Lineweaver-Burk plots) .
  • Covalent Binding Assays: Use [¹⁴C]-labeled compound to detect adduct formation with cysteine residues via autoradiography .
  • Molecular Dynamics Simulations: Model interactions with kinase active sites (e.g., MAPK14) to predict binding modes and guide mutagenesis studies .

(Advanced) How to assess stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24 hr) and monitor degradation via HPLC. The compound is stable at pH 5–8 but hydrolyzes in acidic conditions .
  • Light Sensitivity Testing: Conduct ICH Q1B photostability tests; store in amber vials to prevent photodegradation of the chlorophenyl group .

(Advanced) What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability (≈45%), blood-brain barrier penetration (low), and CYP3A4 metabolism risk .
  • Docking Studies (AutoDock Vina): Screen against PDB targets (e.g., 5P1) to prioritize in vitro testing .

(Advanced) How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications: Replace the imidazo-purine core with pyrazolo[3,4-d]pyrimidine to assess scaffold dependency .
  • Substituent Variations: Synthesize analogs with:
    • Electron-withdrawing groups: 8-(3-chlorophenyl) for enhanced receptor affinity.
    • Hydrophobic chains: 3-(4-hydroxybutyl) to modulate solubility .

(Advanced) What techniques detect and quantify metabolites in biological matrices?

Methodological Answer:

  • LC-HRMS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect major metabolites (e.g., glucuronidated hydroxypropyl) at m/z 591.22 .
  • Radiolabeled Tracing: Administer [³H]-labeled compound in rodent models and quantify tissue distribution via scintillation counting .

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